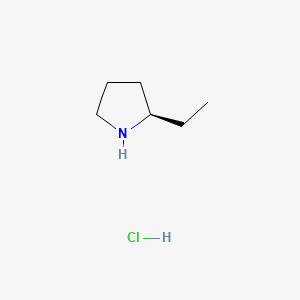

(R)-2-Ethylpyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

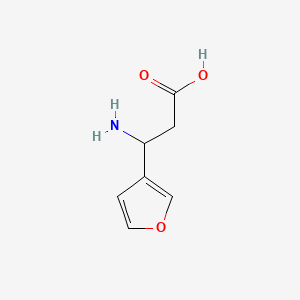

“®-2-Ethylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a compound containing an ethylpyrrolidine group. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure . The “R” denotes the configuration of the chiral center in the molecule. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .

Molecular Structure Analysis

The molecular structure of “®-2-Ethylpyrrolidine hydrochloride” would consist of a pyrrolidine ring with an ethyl group attached to one of the carbon atoms. The exact structure would depend on the position of this ethyl group .Chemical Reactions Analysis

Again, while specific reactions involving “®-2-Ethylpyrrolidine hydrochloride” are not available, pyrrolidines and their derivatives are known to participate in a variety of chemical reactions. These can include reactions with acids, bases, and various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Ethylpyrrolidine hydrochloride” would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .科学的研究の応用

Pharmacological Profiles :

- (R)-2-Ethylpyrrolidine hydrochloride derivatives, such as R-96544, have been studied for their pharmacological properties. R-96544, an active form of a novel 5-HT2A receptor antagonist, exhibited potent inhibition of platelet aggregation induced by serotonin in various species. It also showed high affinity for 5-HT2A receptors and inhibited 5-HT2A receptor-mediated contraction in guinea pig trachea, suggesting its potential in cardiovascular and respiratory applications (Ogawa et al., 2002).

Stereochemistry and Kinetics :

- The stereochemical course of reactions involving derivatives of (R)-2-Ethylpyrrolidine, such as the transformation of (S) 2 chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine, has been studied. These investigations provide insights into the kinetics and mechanisms of stereospecific rearrangements, crucial for understanding and optimizing synthetic pathways in pharmaceutical chemistry (Hammer & Weber, 1981).

Treatment of Pancreatitis :

- Derivatives of (R)-2-Ethylpyrrolidine hydrochloride, like R-102444 and its metabolite R-96544, were found to inhibit the progression of both acute and chronic pancreatitis in experimental models. This suggests potential therapeutic applications of these compounds in the treatment of pancreatitis (Ogawa et al., 2005).

Enantioselective Synthesis :

- The asymmetric synthesis of related compounds, such as the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been developed. This demonstrates the importance of (R)-2-Ethylpyrrolidine hydrochloride derivatives in producing enantioselective pharmaceuticals (Rosen et al., 1988).

Chemical Analysis and Quality Control :

- Methods for determining the content of (R)-2-Ethylpyrrolidine and its derivatives, such as S-2-(aminomethyl)-1-ethylpyrrolidine, have been developed using techniques like polarimetry. Such methods are critical for quality control in the pharmaceutical industry (Ouyang Xiao, 2008).

Selective Solvent Extraction Applications :

- Compounds like 2-Ethylhexylaminomethylpyridine, which are structurally related to (R)-2-Ethylpyrrolidine hydrochloride, have been used for the selective solvent extraction of metals like Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. This highlights the potential use of these compounds in industrial applications and metal recovery processes (Baba & Fukumoto, 1992).

Synthesis and Reactivity Studies :

- Research has been conducted on the synthesis of α-trifluoromethyl-substituted enamines, where dialkylamides react with P(NEt2)3CF3Br in the presence of BCl3 to give these compounds. This kind of research helps in expanding the chemical repertoire and understanding of (R)-2-Ethylpyrrolidine hydrochloride-related compounds (Bürger et al., 1995).

将来の方向性

特性

IUPAC Name |

(2R)-2-ethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738866 |

Source

|

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Ethylpyrrolidine hydrochloride | |

CAS RN |

460748-80-5 |

Source

|

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)